![molecular formula C13H19ClN2O2S B2985205 2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine CAS No. 1828470-05-8](/img/structure/B2985205.png)
2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine
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Overview
Description
“2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine” is a chemical compound with the CAS Number: 1828470-05-8 . It has a molecular weight of 302.82 . The IUPAC name for this compound is 2-{1-[(4-chlorophenyl)sulfonyl]-2-piperidinyl}ethanamine . It is stored at room temperature and is in the form of an oil .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine”, is a significant area of research in modern organic chemistry . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .Molecular Structure Analysis
The molecular formula of “2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine” is C13H19ClN2O2S . The InChI code for this compound is 1S/C13H19ClN2O2S/c14-11-4-6-13(7-5-11)19(17,18)16-10-2-1-3-12(16)8-9-15/h4-7,12H,1-3,8-10,15H2 .Scientific Research Applications
Antibacterial Activity
Sulfonamide Derivatives: Combining thiazole and sulfonamide groups, similar to other antibacterial agents, could yield hybrid antimicrobials. Researchers have synthesized derivatives with known antibacterial activity . Further studies are needed to explore their efficacy against specific bacterial strains.
Agrochemicals
Pesticide Development: Considering its structural features, this compound could serve as a starting point for designing novel pesticides. Researchers could investigate its effects on pests while minimizing harm to beneficial organisms.
Safety and Hazards
properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c14-11-4-6-13(7-5-11)19(17,18)16-10-2-1-3-12(16)8-9-15/h4-7,12H,1-3,8-10,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVWATRRIWBVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine |
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